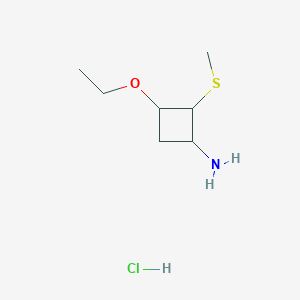
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNOS It is a derivative of cyclobutane, featuring an ethoxy group, a methylsulfanyl group, and an amine group, all attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring, which can be achieved through cyclization reactions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a thiol reacts with an appropriate precursor.
Amination: The amine group is introduced through an amination reaction, typically involving the reaction of an amine with a suitable electrophile.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethoxy and methylsulfanyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one: Similar structure but lacks the amine group.
3-(2-(Methylsulfanyl)ethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the cyclobutane ring.
Uniqueness
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H16ClNOS |
|---|---|
Poids moléculaire |
197.73 g/mol |
Nom IUPAC |
3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H |
Clé InChI |
XQJGYLGITNCFBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C1SC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


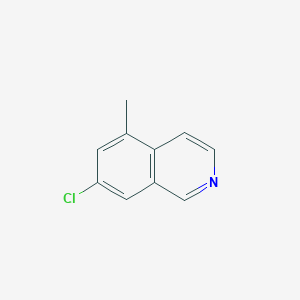

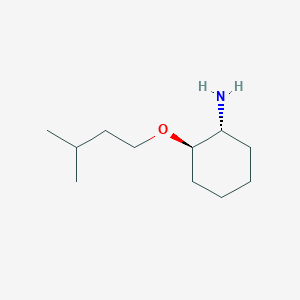
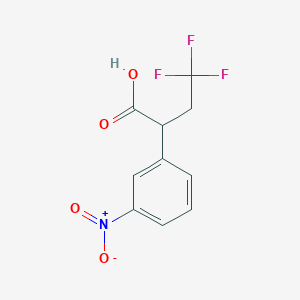

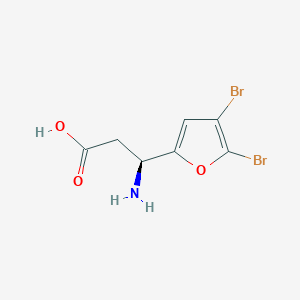
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole hydrochloride](/img/structure/B13234429.png)
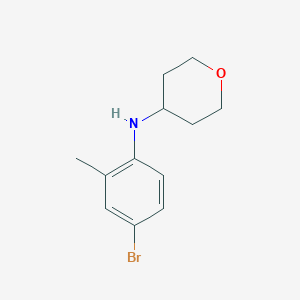
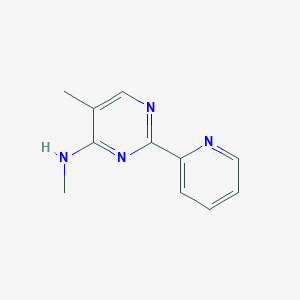
![N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride](/img/structure/B13234470.png)
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)
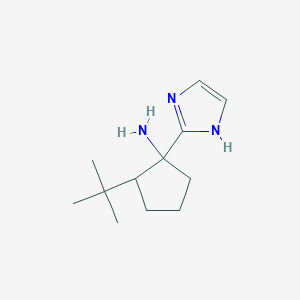
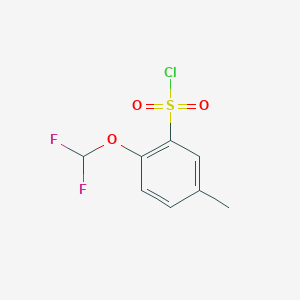
![3-[1-(2-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13234494.png)
